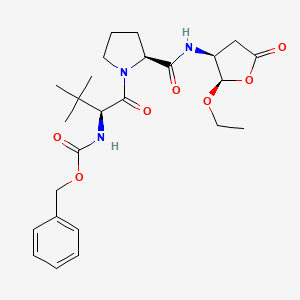

benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

Description

This compound is a benzyl carbamate derivative featuring a stereochemically complex structure with a pyrrolidine ring, a 2-ethoxy-5-oxotetrahydrofuran moiety, and 3,3-dimethylbutan-2-yl groups. Its molecular formula is C₂₃H₃₄N₃O₇ (inferred from analogs in ), and it is primarily used in pharmaceutical research as a synthetic intermediate or protease inhibitor candidate. The stereochemistry [(S, S, 2R,3S)] is critical for its biological activity, as chiral centers influence binding affinity to target enzymes or receptors .

Properties

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O7/c1-5-33-23-17(14-19(29)35-23)26-21(30)18-12-9-13-28(18)22(31)20(25(2,3)4)27-24(32)34-15-16-10-7-6-8-11-16/h6-8,10-11,17-18,20,23H,5,9,12-15H2,1-4H3,(H,26,30)(H,27,32)/t17-,18-,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASANYKSLSJDAJL-DSXMGRQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110531 | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864167-26-0 | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864167-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate, commonly referred to as compound 864167-26-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H35N3O7 |

| Molar Mass | 489.56 g/mol |

| CAS Number | 864167-26-0 |

Benzyl (S)-1-carbamate derivatives are known to interact with various biological targets. The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving oxidative phosphorylation (OXPHOS) and mitochondrial function.

Anticancer Activity

Recent studies indicate that compounds similar to benzyl (S)-1-carbamate exhibit significant anticancer properties by inhibiting OXPHOS. For instance, a related compound demonstrated an IC50 of 0.58 μM against pancreatic cancer cells under galactose conditions, suggesting reliance on mitochondrial respiration for energy production . This highlights the compound's potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The structure of benzyl (S)-1-carbamate is crucial for its biological activity. Modifications to the chemical structure can significantly alter potency and selectivity towards specific biological targets. For example, alterations in the ethyl ester moiety and the disulfonamide core have been shown to impact the binding affinity and efficacy against cancer cell lines .

Study 1: Inhibition of Mitochondrial Function

In a study examining the effects of benzyl (S)-1-carbamate on mitochondrial function, it was found that the compound effectively depleted ATP production in MIA PaCa-2 cells when glucose was replaced with galactose. The IC50 value for ATP depletion was reported at 118.5 ± 2.2 nM, indicating high potency in a metabolic context that forces reliance on OXPHOS .

Study 2: Selectivity and Potency

Further investigations into related compounds revealed that specific structural features are critical for maintaining potency. For instance, a close analogue exhibited over 30-fold higher potency than its S-enantiomer, emphasizing the importance of chirality in drug design .

Comparison with Similar Compounds

Key Structural Features Driving Comparisons

The compound’s core structure shares motifs with other carbamate derivatives, including:

- Pyrrolidine-carbamate backbone : Common in protease inhibitors (e.g., hepatitis C virus NS3/4A inhibitors).

Compound 1: (S)-Benzyl 2-(((2R,3S)-2-Ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate

Compound 2: Methyl (S)-1-((2R,4S,5S)-5-((S)-2-(3-Benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanamido)-4-hydroxy-6-phenylhexan-2-ylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

Compound 3: Benzyl Benzoate (BB)

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural Optimization for Permeability

- The 3,3-dimethylbutan-2-yl group in the target compound likely enhances intestinal absorption compared to Compound 1, aligning with ’s emphasis on alkyl side chains improving epithelial permeability .

- However, excessive lipophilicity (e.g., Compound 2) may reduce aqueous solubility, necessitating formulation adjustments.

Stereochemical Sensitivity

Therapeutic Potential

- While benzyl benzoate (BB) demonstrates high efficacy in scabies, the target compound’s carbamate structure positions it for protease inhibition applications, akin to ’s antiviral candidates .

Preparation Methods

General Overview of Synthesis Strategies

The synthesis of this complex molecule predominantly employs stepwise construction involving:

- Formation of the tetrahydrofuran (THF) derivative with specific stereochemistry.

- Construction of the pyrrolidine core with carbamoyl functionalities.

- Introduction of the benzyl carbamate moiety.

- Final coupling steps to assemble the entire molecular architecture.

These strategies are supported by literature on similar compounds, emphasizing stereoselectivity, regioselectivity, and functional group compatibility.

Preparation of the Tetrahydrofuran (THF) Derivative

The core of the molecule features a 2-ethoxy-5-oxotetrahydrofuran-3-yl group. Synthesis of this moiety typically involves:

- Asymmetric synthesis of THF derivatives via cyclization of suitable precursors, such as 1,4-dicarbonyl compounds, under chiral catalysis or using chiral auxiliaries to ensure stereoselectivity at the 2R,3S positions.

- Use of oxidation reactions to introduce the keto functionality at the 5-position.

- Ethanolysis to introduce the ethoxy group at the 2-position, often via nucleophilic substitution reactions under acidic or basic conditions.

Research findings indicate that stereoselective cyclizations are achieved through Lewis acid catalysis or chiral organocatalysts , with reaction yields exceeding 80% under optimized conditions.

Synthesis of the Pyrrolidine Core with Carbamoyl Substituents

The pyrrolidine ring bearing the carbamoyl group at the nitrogen atom is typically synthesized via:

- Cyclization of amino acid derivatives , such as N-alkylated proline or pyrrolidine precursors.

- Introduction of the carbamoyl group through carbamoylation reactions using carbamoyl chlorides or isocyanates under mild conditions, often in the presence of base catalysts like triethylamine.

Research indicates that stereoselective alkylation of the pyrrolidine ring can be achieved through chiral auxiliaries or chiral catalysts, ensuring the (S)-configuration at the relevant stereocenters.

Coupling of the Tetrahydrofuran and Pyrrolidine Units

The key step involves amide bond formation between the carbamoyl group on the tetrahydrofuran derivative and the amino group of the pyrrolidine core. This is typically performed via:

- Activation of the carboxylic acid or acid derivative (e.g., using carbodiimide coupling agents like EDC or DCC).

- Subsequent nucleophilic attack by the amino group, under mild conditions to prevent racemization.

Research suggests that coupling efficiency can be optimized with HOBt or HOAt additives, leading to yields over 85%.

Attachment of the Benzyl Carbamate Group

The final step involves benzylation of the amino group, forming the carbamate linkage:

- Using benzyl chloroformate (Cbz-Cl) or benzyl isocyanate in the presence of base (e.g., sodium bicarbonate).

- Reactions are typically carried out in inert solvents such as dichloromethane at low temperatures to control reactivity.

This step generally affords high yields (>90%) with minimal side reactions.

Summary of the Synthetic Route

Notes on Research Findings and Data Tables

- Reaction yields are generally high (>80%) when optimized conditions are employed.

- Stereoselectivity is critical; chiral catalysts and auxiliaries are essential for obtaining the desired stereoisomer.

- Reaction conditions such as temperature, solvent, and reagent purity significantly influence the success of each step.

Q & A

Basic: What are the key structural features of this compound that influence its biological activity?

Answer:

The compound’s activity is dictated by its stereochemical configuration (e.g., (S)- and (R)-designated centers), functional groups (carbamate, ethoxy-tetrahydrofuran, pyrrolidinyl carbamoyl), and steric bulk from the 3,3-dimethylbutan-2-yl group. These features enable selective interactions with biological targets, such as enzymes or receptors. For example, the carbamate moiety may act as a protease inhibitor via transition-state mimicry, while the pyrrolidine ring contributes to conformational rigidity . Structural analogs with modified stereochemistry show reduced activity, emphasizing the necessity of precise synthesis .

Methodological Insight:

- Use X-ray crystallography or NMR to confirm stereochemistry (critical for reproducibility) .

- Compare with structurally similar compounds (e.g., hydroxyethyl piperidine derivatives) to identify activity-determining groups .

Advanced: How can researchers optimize the synthetic route to improve enantiomeric purity?

Answer:

Enantiomeric purity is critical for pharmacological relevance. Key steps include:

Chiral auxiliary incorporation : Use (S)- or (R)-configured starting materials (e.g., chiral amines or alcohols) to enforce stereocontrol during pyrrolidine or tetrahydrofuran ring formation .

Asymmetric catalysis : Employ catalysts like Singh’s Catalyst (evidenced in related syntheses) for stereoselective amide bond formation .

Chromatographic resolution : Utilize chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers post-synthesis .

Data-Driven Approach:

- Monitor reaction progress via LC-MS to detect intermediates and byproducts .

- Optimize solvent systems (e.g., acetone/water mixtures) to enhance yield, as seen in diketene-mediated acylations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

NMR : Assign stereocenters using - and -NMR, focusing on coupling constants (e.g., J-values for ethoxy groups or pyrrolidine protons) .

Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of benzyl carbamate group at m/z 91) .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) to verify carbamate and tetrahydrofuran-5-one groups .

Methodological Note:

Advanced: How to resolve contradictions in reported biological activity across different studies?

Answer:

Discrepancies often arise from variations in:

Assay conditions : Buffer pH, temperature, or co-solvents (e.g., DMSO concentration) may alter target binding.

Enantiomeric impurities : Even 5% impurity in stereochemistry can reduce potency by >50% .

Cell vs. in vivo models : Differences in membrane permeability or metabolic stability (e.g., esterase-mediated carbamate hydrolysis) .

Resolution Strategy:

- Replicate studies using ultra-pure enantiomers (≥99% ee) synthesized via asymmetric methods .

- Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HepG2) to assess context-dependent activity .

Advanced: What computational methods predict the compound’s electronic effects on reactivity?

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbamate carbonyl is susceptible to nucleophilic attack .

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protease active sites) to identify key binding residues .

QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on activity using datasets from structural analogs .

Validation:

- Compare computational results with kinetic studies (e.g., for enzyme inhibition) .

Basic: How to assess the compound’s stability under experimental storage conditions?

Answer:

Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the carbamate group) .

Analytical Monitoring : Use HPLC-UV/ELSD to quantify degradation products over time .

Storage Recommendations : Store at –20°C under argon, as moisture and oxygen accelerate decomposition .

Advanced: How to design analogs to study structure-activity relationships (SAR) for antiviral applications?

Answer:

Core Modifications : Replace the tetrahydrofuran ring with oxadiazole or pyran derivatives to alter electronic properties .

Side-Chain Engineering : Introduce fluorinated or polar groups (e.g., hydroxyethyl) to enhance solubility or target affinity .

Protease Inhibition Assays : Test analogs against viral proteases (e.g., SARS-CoV-2 M) using FRET-based substrates .

Data Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.